molecular formula C6H7N3O4 B2652836 2-(4-nitro-1H-pyrazol-1-yl)propanoic acid CAS No. 887408-87-9

2-(4-nitro-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B2652836
CAS No.: 887408-87-9
M. Wt: 185.139
InChI Key: DFIHSEMOTFEFFG-UHFFFAOYSA-N
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Description

“2-(4-nitro-1H-pyrazol-1-yl)propanoic acid” is a chemical compound with the molecular formula C6H7N3O4 . It is also known by other names such as “2-(4-nitropyrazol-1-yl)propanoic acid” and "2-(4-Nitro-pyrazol-1-yl)-propionic acid" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring attached to a propanoic acid group . The pyrazole ring contains two nitrogen atoms, making it a part of the azole family of organic compounds .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available literature, pyrazole derivatives are known to participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

“this compound” is a chemical compound with the molecular formula C6H7N3O4 . Additional physical and chemical properties such as melting point, boiling point, and density are not provided in the available literature.

Scientific Research Applications

Chemical Synthesis and Material Applications

  • Polypropionate Stereopolyads Construction : A significant application in scientific research involves the use of chemical components like 2-(4-nitro-1H-pyrazol-1-yl)propanoic acid in synthesizing complex molecular structures. For instance, the compound has been implicated in the generation of acyclic polypropionate stereopolyads through double diastereo- and enantioselective processes. This technique enables the construction of polyketide substructures with high control over anti-diastereoselectivity and enantioselectivity, demonstrating its potential in simplifying the synthesis of polypropionate fragments found in natural products (Gao, Han, & Krische, 2011).

  • Corrosion Inhibition : Another notable application is in the field of materials science, where derivatives of this compound, particularly pyrazoline derivatives, have been studied for their potential as corrosion inhibitors for mild steel in acidic media. These studies have combined experimental and theoretical approaches to demonstrate the high efficiency of these compounds in protecting metal surfaces, underpinning their significance in extending the lifespan of metal-based infrastructures (Lgaz, Salghi, Chaouiki, Shubhalaxmi, Jodeh, & Bhat, 2018).

Catalysis and Organic Reactions

  • Transfer Hydrogenation of Ketones : The compound has been used in the development of catalysts for the asymmetric transfer hydrogenation of ketones. This application is crucial for producing chiral alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals. The research indicates that (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes can serve as effective catalysts for this transformation, highlighting the compound's role in facilitating essential chemical reactions (Magubane, Alam, Ojwach, & Munro, 2017).

Energetic Materials Development

  • Energetic Salts Synthesis : Research into the synthesis of energetic materials has also benefitted from the application of this compound. Novel energetic compounds have been developed with promising properties such as high thermal stability and low sensitivity to impact and friction, making them suitable candidates for applications requiring high energy content with enhanced safety profiles (Zheng, Zhao, Qi, Wang, & Liu, 2020).

Future Directions

The future directions for research on “2-(4-nitro-1H-pyrazol-1-yl)propanoic acid” and its derivatives could include further exploration of their synthesis methods, chemical reactions, and potential pharmacological applications .

Properties

IUPAC Name

2-(4-nitropyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-4(6(10)11)8-3-5(2-7-8)9(12)13/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIHSEMOTFEFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=C(C=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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